

Application Notes and Protocols for Cell-Based Assays to Determine Zandatrigine Activity

Author: BenchChem Technical Support Team. Date: December 2025

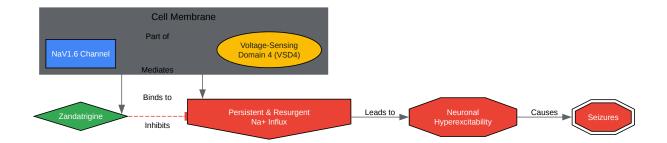
For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Its primary mechanism of action involves the inhibition of sodium influx by targeting the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This action effectively blocks the persistent and resurgent sodium currents that are often pathologically elevated in conditions of neuronal hyperexcitability, such as certain forms of epilepsy.[1][2] Zandatrigine exhibits significant selectivity for NaV1.6 over other sodium channel isoforms, including NaV1.1 and NaV1.2.[1][2] [3] These application notes provide detailed protocols for cell-based assays to characterize the activity and selectivity of Zandatrigine.

Data Presentation

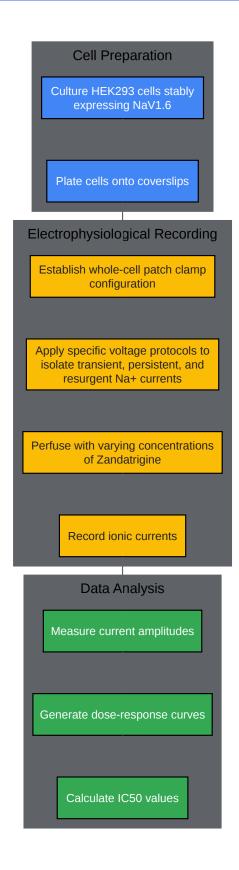
Table 1: In Vitro Inhibitory Activity of Zandatrigine on Voltage-Gated Sodium Channel Isoforms



Channel Isoform	Species	Cell Line	Assay Type	Parameter	Value (µM)
hNaV1.6	Human	HEK293	Electrophysio logy	IC50 (Persistent Current)	0.051[1][2]
mNaV1.6	Mouse	HEK293	Electrophysio logy	IC50 (Persistent Current)	0.058[2]
hNaV1.1	Human	HEK293	Electrophysio logy	IC50	39[2]
mNaV1.1	Mouse	HEK293	Electrophysio logy	IC50	41[3]
hNaV1.2	Human	HEK293	Electrophysio logy	IC50	6.9[2]
mNaV1.2	Mouse	HEK293	Electrophysio logy	IC50	11[3]
hNaV1.7	Human	-	Electrophysio logy	Selectivity Ratio vs. hNaV1.6	276-fold[3]
hNaV1.3, hNaV1.4, hNaV1.5	Human	-	Electrophysio logy	Selectivity Ratio vs. hNaV1.6	>583-fold[3]

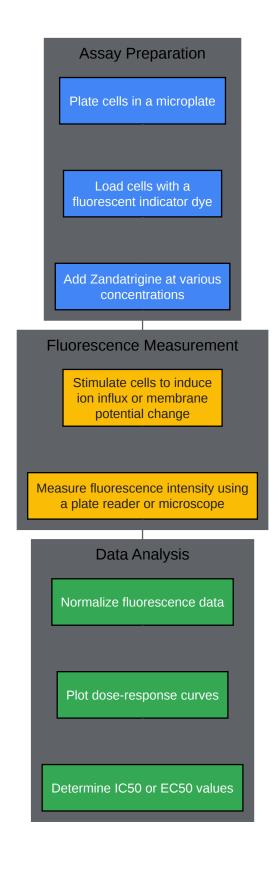
Note: Data for T-type calcium channels and NMDA receptors are not currently available, reflecting **Zandatrigine**'s high selectivity for NaV1.6.

Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Zandatrigine's Mechanism of Action



Click to download full resolution via product page

Whole-Cell Patch Clamp Workflow

Click to download full resolution via product page

Fluorescence-Based Assay Workflow

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Currents

This protocol is designed to measure the effect of **Zandatrigine** on transient, persistent, and resurgent sodium currents in HEK293 cells stably expressing human NaV1.6.

Materials:

- HEK293 cells stably expressing human NaV1.6
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)
- · Poly-L-lysine coated glass coverslips
- External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
- Zandatrigine stock solution (in DMSO)
- Positive control: Tetrodotoxin (TTX)
- Negative control: Vehicle (DMSO)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

- Cell Preparation:
 - Culture HEK293-hNaV1.6 cells under standard conditions (37°C, 5% CO2).
 - One to two days before the experiment, plate the cells onto poly-L-lysine coated glass coverslips at a low density to ensure isolated cells for patching.
- Recording Setup:

- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- \circ Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- \circ Establish a giga-ohm seal (>1 G Ω) with a single, healthy-looking cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage Protocols and Data Acquisition:
 - Transient and Persistent Currents:
 - Hold the cell at a membrane potential of -120 mV.
 - Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).
 - Measure the peak inward current as the transient current and the current at the end of the depolarizing pulse as the persistent current.
 - Resurgent Current:
 - From a holding potential of -120 mV, apply a brief (20 ms) depolarizing pulse to +30 mV to inactivate the channels.
 - Repolarize the membrane to various potentials (e.g., from -80 mV to 0 mV in 10 mV increments) to elicit the resurgent current.
- Compound Application:
 - Establish a stable baseline recording in the external solution.
 - \circ Perfuse the recording chamber with increasing concentrations of **Zandatrigine** (e.g., 1 nM to 10 μ M) diluted in the external solution. Allow the effect to stabilize at each concentration before recording.

- Perform a washout with the external solution to assess the reversibility of the inhibition.
- Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to block all NaV1.6 currents and determine the baseline.
- Include vehicle controls (DMSO at the highest concentration used for Zandatrigine) to account for any solvent effects.
- Data Analysis:
 - Measure the peak amplitude of the transient, persistent, and resurgent currents in the absence and presence of **Zandatrigine**.
 - Normalize the current amplitudes to the baseline recording.
 - Construct concentration-response curves and fit the data with a Hill equation to determine the IC50 values for each current type.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential in response to NaV1.6 channel activation and its inhibition by **Zandatrigine**.

Materials:

- HEK293 cells stably expressing hNaV1.6
- Black, clear-bottom 96- or 384-well microplates
- Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
- NaV1.6 channel activator (e.g., Veratridine)
- Zandatrigine stock solution (in DMSO)
- Positive control: A known NaV1.6 blocker (e.g., Tetrodotoxin)
- Negative control: Vehicle (DMSO)

Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

- Cell Plating:
 - Seed HEK293-hNaV1.6 cells into the microplates and incubate overnight to form a confluent monolayer.
- Dye Loading:
 - Prepare the membrane potential dye solution according to the manufacturer's instructions.
 - Remove the culture medium from the cell plate and add the dye solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Compound Addition:
 - Prepare a compound plate with serial dilutions of **Zandatrigine**, positive control, and negative control.
 - Place the cell plate and the compound plate into the fluorescence plate reader.
- Fluorescence Measurement:
 - Set the instrument to record a baseline fluorescence for a short period.
 - Program the instrument to add the compounds from the compound plate to the cell plate.
 - Continue recording the fluorescence to measure the inhibitory effect of the compounds.
 - After a suitable incubation period with the inhibitors, add the NaV1.6 activator (Veratridine)
 to all wells to induce membrane depolarization.
 - Record the change in fluorescence intensity upon channel activation.
- Data Analysis:

- Calculate the change in fluorescence in response to the activator for each well.
- Normalize the data to the positive and negative controls.
- Plot the normalized response against the concentration of **Zandatrigine** to generate a concentration-response curve and determine the IC50 value.

Calcium Imaging Assay for T-type Calcium Channel and NMDA Receptor Activity (Selectivity Screening)

These assays are designed to assess the selectivity of **Zandatrigine** by measuring its effect on T-type calcium channels and NMDA receptors.

Materials:

- Cell line expressing the target channel (e.g., HEK293 expressing Cav3.2 or neurons expressing NMDA receptors)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- Hanks' Balanced Salt Solution (HBSS)
- Agonists: For T-type channels, a depolarizing stimulus (e.g., high KCl); for NMDA receptors, NMDA and glycine.
- Zandatrigine stock solution (in DMSO)
- Positive controls: A known T-type calcium channel blocker (e.g., Mibefradil) or an NMDA receptor antagonist (e.g., MK-801).
- Negative control: Vehicle (DMSO)
- Fluorescence microscope with an imaging system or a fluorescence plate reader.

Procedure:

Cell Preparation and Dye Loading:

- Plate the cells on glass-bottom dishes or in microplates.
- \circ Load the cells with Fura-2 AM (typically 1-5 μ M in HBSS) for 30-60 minutes at 37°C.
- Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.
- Baseline and Compound Incubation:
 - Acquire a stable baseline fluorescence recording.
 - Add various concentrations of **Zandatrigine**, positive control, or negative control and incubate for an appropriate time.
- Stimulation and Measurement:
 - For T-type Calcium Channels: Stimulate the cells with a high KCl solution to induce membrane depolarization and channel opening.
 - For NMDA Receptors: Stimulate the cells with a solution containing NMDA and its coagonist glycine.
 - Record the changes in intracellular calcium concentration by measuring the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
 - Determine the peak change in the fluorescence ratio in response to the agonist.
 - Normalize the response in the presence of **Zandatrigine** to the control response.
 - If any inhibition is observed, generate a concentration-response curve to determine the IC50 value. Based on the high selectivity of **Zandatrigine**, significant inhibition is not expected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays
 to Determine Zandatrigine Activity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11934395#cell-based-assays-for-zandatrigineactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com